molecular formula C10H10F3NO B1442570 3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine CAS No. 1349972-67-3

3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine

Cat. No. B1442570
M. Wt: 217.19 g/mol
InChI Key: ZZJURAPZLDCMBD-UHFFFAOYSA-N
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Description

“3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine” is a chemical compound with the molecular formula C10H11ClF3NO . It has a molecular weight of 253.65 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine” is 1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-7(4-8)9(14)5-15-6-9;/h1-4H,5-6,14H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine” is a solid at room temperature . It has a molecular weight of 253.65 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Biogenic Amine Analysis in Beverages 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate, a related compound to 3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine, has been utilized in the derivatization of various amines for their detection in beverages. This compound facilitates easy separation and determination of biogenic amines, enhancing the analytical capabilities in food chemistry (Jastrzębska et al., 2018).

  • Catalysis in Dehydrative Condensation 2,4-Bis(trifluoromethyl)phenylboronic acid, closely related to the compound , has shown effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines. This demonstrates its potential in organic synthesis and peptide bond formation (Wang, Lu, & Ishihara, 2018).

  • Synthesis of Two-Photon Absorption Chromophores Derivatives of triphenylamine, which include functional groups similar to 3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine, have been synthesized and characterized for their potential application as two-photon absorption chromophores. This highlights the compound's relevance in the development of advanced materials for optical applications (Cheng et al., 2009).

  • Synthesis of Rhodium(III) Complexes The synthesis and characterization of new bidentate, α-amino substituted α-amine oxime ligands and their rhodium(III) complexes have been reported. These studies provide insights into the coordination chemistry of such compounds, which are structurally related to 3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine (Efe & Schlemper, 1992).

  • One-Pot Oxetane to Carbamate Conversions Oxetanes, similar to the compound , have been used in one-pot three-component reactions for the synthesis of functionalized carbamates. This highlights the compound's utility in pharmaceutical synthesis and the development of new methodologies in organic chemistry (Guo et al., 2016).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H318, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding inhalation of vapors or mists, and avoiding contact with skin and eyes .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-15-6-9/h1-4H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJURAPZLDCMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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